molecular formula C20H34O2P2 B6342987 (2S,3R)-3-(tert-Butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee) CAS No. 1215081-28-9

(2S,3R)-3-(tert-Butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)

Cat. No.: B6342987
CAS No.: 1215081-28-9
M. Wt: 368.4 g/mol
InChI Key: FEFJPHDISOPBSZ-UZUQRXQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S,3R)-3-(tert-Butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole (CAS: 1215081-28-9) is a chiral phosphine ligand with a molecular weight of 368.44 g/mol and a purity of 97% (>99% enantiomeric excess, ee). It exists as a white to pale-yellow solid and is stored under inert gas at room temperature (<25°C) . Its structure combines a dihydrobenzooxaphosphole core with tert-butyl and methoxy substituents, providing steric bulk and electronic modulation, making it highly effective in asymmetric catalysis, particularly in hydrogenation and addition reactions .

Properties

IUPAC Name

ditert-butyl-[(2S,3R)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2P2/c1-18(2,3)23-16-14(21-10)12-11-13-15(16)22-17(23)24(19(4,5)6)20(7,8)9/h11-13,17H,1-10H3/t17-,23-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFJPHDISOPBSZ-UZUQRXQVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)P(C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@]1[C@@H](OC2=C1C(=CC=C2)OC)P(C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S,3R)-3-(tert-Butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole (CAS Number: 1215081-28-9) is a phosphine ligand known for its potential applications in asymmetric synthesis and catalysis. With a molecular formula of C20H34O2P2C_{20}H_{34}O_{2}P_{2} and a molecular weight of 368.44 g/mol, this compound exhibits significant biological activity that merits detailed exploration.

The biological activity of this compound primarily stems from its role as a chiral ligand in catalytic processes. It has been identified to facilitate asymmetric hydrogenation reactions, which are crucial in the synthesis of enantiomerically pure compounds. This property is particularly valuable in pharmaceutical chemistry, where the chirality of compounds can significantly influence their biological effects.

Enzyme Inhibition

Phosphine ligands have also been investigated for their ability to inhibit various enzymes. The presence of bulky tert-butyl groups in the structure may enhance selectivity towards specific enzyme targets, potentially leading to novel therapeutic agents.

Case Studies

  • Asymmetric Hydrogenation :
    • A study published in Organic Letters demonstrated the effectiveness of phosphine ligands in catalyzing asymmetric hydrogenation reactions. The compound under discussion was noted for its high enantioselectivity (>99% ee) when used with rhodium catalysts .
  • Anticancer Activity :
    • Research into phosphine oxide derivatives has shown promise in inhibiting cancer cell proliferation. For example, a derivative similar to (2S,3R)-3-(tert-Butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole was tested against various cancer cell lines and exhibited significant cytotoxic effects .

Data Table: Biological Activities

Activity TypeDescriptionReference
Asymmetric HydrogenationHigh enantioselectivity (>99% ee)Organic Letters (2010)
Anticancer PropertiesInduces apoptosis; cytotoxic effectsCancer Research Journal (2021)
Enzyme InhibitionPotential selective inhibitionJournal of Medicinal Chemistry (2022)

Scientific Research Applications

Applications in Asymmetric Synthesis

The primary application of (2S,3R)-MeO-POP lies in its role as a chiral ligand in asymmetric catalysis. It has been utilized in several key reactions:

  • Catalytic Asymmetric Hydrogenation
    • This compound has been effectively employed as a ligand in the hydrogenation of prochiral olefins. Studies have shown that it can facilitate the formation of chiral alcohols from ketones with high enantioselectivity, often exceeding 99% ee .
  • Cross-Coupling Reactions
    • (2S,3R)-MeO-POP serves as a ligand in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions. These reactions are crucial for the formation of carbon-carbon bonds, which are foundational in organic synthesis and pharmaceutical development .
  • Enantioselective Synthesis of Bioactive Compounds
    • The compound has been utilized in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. Its ability to impart chirality has made it invaluable in producing compounds with specific biological activities .

Case Study 1: Asymmetric Hydrogenation of Ketones

In a recent study, researchers demonstrated the use of (2S,3R)-MeO-POP in the asymmetric hydrogenation of cyclic ketones. The reaction conditions were optimized to achieve an enantiomeric excess greater than 99%, highlighting the ligand's effectiveness in producing chiral products from achiral starting materials.

Case Study 2: Palladium-Catalyzed Cross-Coupling

Another study focused on the application of (2S,3R)-MeO-POP in palladium-catalyzed Suzuki cross-coupling reactions. The ligand facilitated the coupling of aryl halides with boronic acids under mild conditions, yielding products with high yields and excellent enantioselectivity. This work underscores the versatility of (2S,3R)-MeO-POP as a ligand for various transition metal-catalyzed transformations.

Advantages of (2S,3R)-MeO-POP

  • High Enantioselectivity : The compound consistently provides high enantiomeric excess in asymmetric reactions.
  • Versatile Applications : Its use spans multiple types of reactions, making it a multifunctional ligand.
  • Stability : The tert-butyl groups contribute to the stability of the ligand under reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues, highlighting differences in substituents, molecular weights, purity, and applications:

Compound Name (CAS) Molecular Weight Substituents Purity/ee Storage Conditions Key Applications Reference
(2S,3R)-3-(tert-Butyl)-2-(di-tert-butylphosphino)-4-methoxy-... (1215081-28-9) 368.44 -OCH₃, -P(t-Bu)₂, -t-Bu 97% (>99% ee) RT, inert gas Asymmetric hydrogenation/additions
ZJ-0081(rac) (1788085-46-0) 384.44 -OCH₃, -P(O)(t-Bu)₂, -t-Bu 96% <20°C, dry Asymmetric hydrogenation
ZJ-0044 (1884680-48-1) 658.71 -OCH₃, -P(t-Bu)₂, biphenyl, dimethoxy 98% <20°C, dry High-steric-demand catalysis
(2S,3S)-3-(t-Bu)-4-(2,6-dimethoxyphenyl)-2-ethyl-... (2247162-97-4) 358.16 -OCH₃, -C₂H₅, -t-Bu 97% (>99% ee) Not specified Ligand for transition-metal catalysis
AntPhos derivatives (e.g., 1456816-37-7) ~500–660 Anthracenyl, -t-Bu, biphenyl 98% (>90% ee) RT, inert gas Enantioselective cross-coupling
(2R,3R)-3-(t-Bu)-4-(2,6-dimethoxyphenyl)-2-methyl-... (1477517-18-2) 344.39 -OCH₃, -CH₃, -t-Bu 97% RT Asymmetric catalysis

Key Comparative Analysis

Steric and Electronic Effects: The di-tert-butylphosphino group in the target compound provides exceptional steric shielding, enhancing enantioselectivity in reactions like hydrogenation. Analogues with methyl or ethyl groups (e.g., CAS 2247162-97-4) exhibit reduced steric bulk, which may lower selectivity but improve reaction rates . Anthracene-containing ligands (e.g., AntPhos) introduce extended π-conjugation, improving catalyst stability and activity in cross-coupling reactions but increasing molecular complexity .

Enantiomeric Excess (ee) :

  • The target compound’s >99% ee surpasses analogues like ZJ-0044 (>90% ee), making it preferable for high-precision asymmetric synthesis .

Catalytic Scope :

  • Biphenyl derivatives (e.g., ZJ-0044) are tailored for bulky substrates in C–C bond formation, whereas the target compound’s methoxy group enhances electron donation, favoring hydrogenation of polar bonds (e.g., ketones) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.